

# cyazofamid non-target organisms risk comparison

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## Compound Focus: Cyazofamid

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## Regulatory Risk Assessment & Data Gaps

The European Food Safety Authority (EFSA) peer review highlights several concerns and unresolved issues regarding **cyazofamid**'s risk to non-target organisms [1] [2].

The table below summarizes the key findings and data gaps from the regulatory assessment:

Assessment Area	Key Findings and Identified Concerns
Overall Conclusion	Risk assessment for non-target organisms could not be finalized for outdoor uses due to identified data gaps [1].
Non-Target Arthropods	A <b>data gap</b> was identified for further studies on <b>predatory mites</b> to complete the risk assessment. The assessment for this group is "not finalised" for all representative outdoor uses [1].
Soil Organisms	Data gaps exist for addressing the risks posed by cyazofamid's metabolites ( <b>CCIM</b> and <b>CCIM-AM</b> ) to soil macro- and microorganisms [1].
Bees	Several data gaps were identified in the area of bee risk assessment, though the specifics are not detailed in the provided excerpts [1].

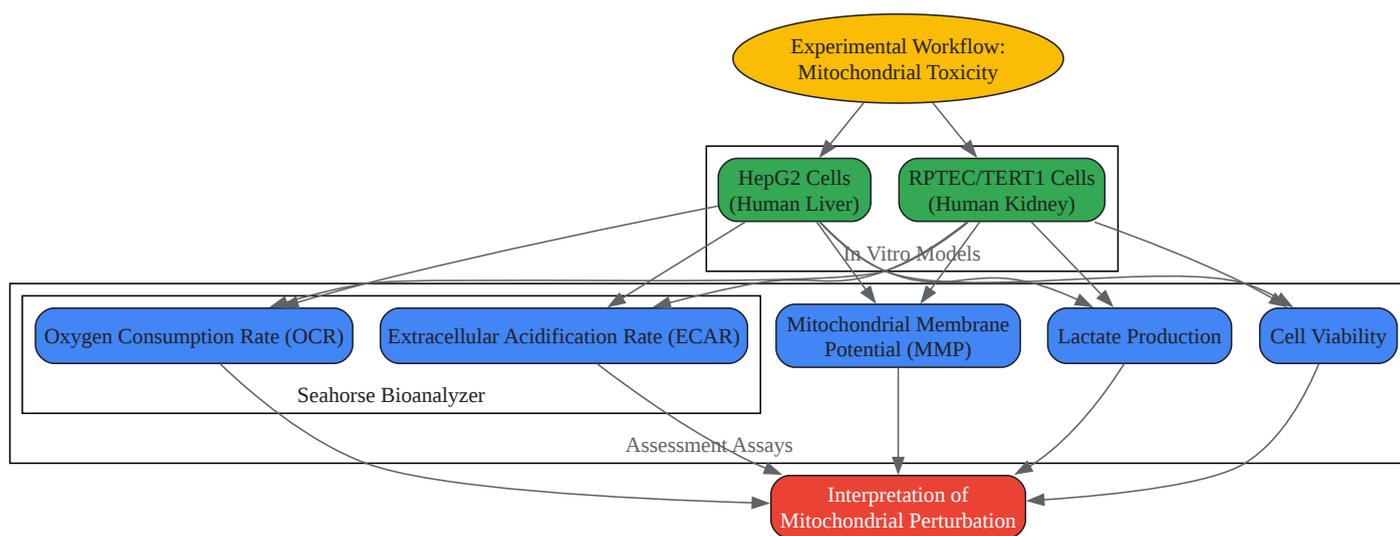
Assessment Area	Key Findings and Identified Concerns
Greenhouse Use	For applications in permanent greenhouses, the risk to non-target arthropods is considered <b>low</b> , as the confined environment limits exposure [1].

## Mechanism of Action & Mitochondrial Toxicity

**Cyazofamid**'s fungicidal action and its potential to affect non-target organisms are linked to its effect on mitochondrial function.

- **Intended Target: Cyazofamid** is designed to inhibit the **cytochrome bc1 complex (Complex III)** in the mitochondrial electron transport chain of oomycete pathogens [3]. This disrupts cellular energy production.
- **Effect on Non-Target Cells:** Laboratory studies on human cell lines (HepG2 and RPTEC/TERT1) show that **cyazofamid** can cause mitochondrial dysfunction, but it may act more like a **mitochondrial uncoupler** than a pure inhibitor in these mammalian models [3]. Uncouplers disrupt the link between electron transport and energy storage, causing the cell to inefficiently burn energy and generate heat.

The experimental workflow below illustrates the multiparametric approach used to characterize these effects:



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This workflow visualizes the key methods used in the scientific study to evaluate **cyazofamid**'s effects on mitochondrial function [3].

## Detailed Experimental Protocols

For researchers, the key experimental methodologies from the cited studies are summarized below:

- **Mitochondrial Function Assay (Seahorse XF Analyzer):** This technique simultaneously measures the **Oxygen Consumption Rate (OCR)**, an indicator of mitochondrial respiration) and the **Extracellular Acidification Rate (ECAR)**, an indicator of glycolytic activity) in live cells. Cells are exposed to a range of **cyazofamid** concentrations. A decrease in OCR coupled with an increase in ECAR is a classic signature of electron transport chain inhibition, forcing the cell to rely more on glycolysis for energy [3].
- **Residue Analysis in Crops and Soil (Modified QuEChERS):** This method is used to determine the dissipation and terminal residues of **cyazofamid** and its metabolites in environmental samples [4].

- **Extraction:** Homogenized grape or soil samples are extracted with acetonitrile.
- **Partitioning:** Salts like magnesium sulfate (MgSO<sub>4</sub>) and sodium chloride (NaCl) are added to induce phase separation.
- **Clean-up:** The extract is purified using a dispersive solid-phase sorbent like C18.
- **Analysis:** The final extract is analyzed using **Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)** for high sensitivity and specificity in quantifying the target compounds [4].

## Conclusion

In summary, while **cyazofamid** is an effective fungicide, its environmental risk profile for non-target organisms is not fully finalized. Regulatory assessments have identified important data gaps concerning its effects on predatory mites, bees, and soil ecosystems. From a mechanistic standpoint, it can disrupt mitochondrial function in non-target species, though its precise action may differ from its intended effect.

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